3-Methylisothiazol-5-amine
Overview
Description
3-Methylisothiazol-5-amine: is an organic compound with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol . It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-Methylisothiazol-5-amine is a member of the isothiazolinone class of compounds, which are known for their bacteriostatic and fungiostatic activity . The primary targets of this compound are life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Mode of Action
The mode of action of this compound involves inhibiting the activity of these enzymes. This inhibition is achieved through the formation of mixed disulfides upon treatment with such species . This interaction with its targets leads to the disruption of essential biological processes, thereby exerting its bacteriostatic and fungiostatic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those that involve the targeted enzymes. The downstream effects of this disruption can include the inhibition of microbial growth, as these enzymes often play crucial roles in the survival and proliferation of bacteria and fungi .
Pharmacokinetics
It is known that isothiazolinones, in general, are used in various applications due to their stability and effectiveness as biocides . The ADME properties of this compound and their impact on bioavailability would be an important area for future research.
Result of Action
The result of the action of this compound is the inhibition of microbial growth. By targeting and inhibiting essential enzymes, this compound disrupts key biological processes in bacteria and fungi, leading to their inability to survive and proliferate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of isothiazolinones as biocides can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, isothiazolinones, including this compound, are known to pose ecotoxicological hazards, and their use is restricted by legislation in some regions .
Biochemical Analysis
Biochemical Properties
3-Methylisothiazol-5-amine plays a significant role in biochemical reactions, particularly in the synthesis of pyrrolidinyl ureas, which are potent FPR2 selective agonists used for heart failure prevention . It interacts with various enzymes and proteins, including proteases and aldose reductase. These interactions are crucial for its biological activity. For instance, this compound acts as an inhibitor of proteases, which are enzymes that break down proteins into smaller peptides or amino acids . This inhibition can modulate various physiological processes, including inflammation and immune response.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain bacterial and fungal cells by disrupting their cellular functions . Additionally, this compound can induce oxidative stress in cells by interacting with thiol-containing compounds such as glutathione and cysteine, leading to the formation of disulfide derivatives . This oxidative stress can result in cellular growth inhibition and cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It readily reacts with thiol-containing compounds, forming disulfide derivatives that impair key cellular functions . This compound also acts as an inhibitor of proteases and aldose reductase, thereby modulating various biochemical pathways. The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable in acidic media but may degrade under alkaline conditions . Long-term exposure to this compound can result in sustained oxidative stress and cellular damage. In in vitro studies, it has been observed that the compound can cause cellular growth inhibition within minutes and cell death within hours . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as the inhibition of proteases and aldose reductase. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe effects on cellular function and viability.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes bioactivation to form reactive intermediates that can conjugate with glutathione . This bioactivation process involves sulfur oxidation followed by glutathione attack at the 4-position of the isothiazole ring, resulting in the formation of glutathione conjugates . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can localize to various cellular compartments, including the cytoplasm and organelles such as mitochondria and peroxisomes . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific sites within the cell. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylisothiazol-5-amine can be synthesized through several methods. One common synthetic route involves the cyclization of thioacrylamides or 3,3’-dithiopropionamides . The reaction conditions typically include the use of solvents such as acetonitrile and water, with the addition of acids like phosphoric acid or formic acid for specific applications .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated isothiazoles.
Scientific Research Applications
3-Methylisothiazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Methyl-1,2-thiazol-5-amine
- 3-Methyl-5-aminoisothiazole
- 3-Methyl-5-isothiazolamine
- 3-Methyl-5-isothiazolylamine
- 5-Amino-2-methylisothiazole
- 5-Amino-3-methylisothiazole
- 5-Isothiazolamine, 3-methyl-
- Isothiazole, 5-amino-3-methyl-
Uniqueness: 3-Methylisothiazol-5-amine stands out due to its specific structural features and reactivity. Its unique combination of sulfur and nitrogen atoms in the ring imparts distinct chemical properties, making it valuable for various applications. Additionally, its antimicrobial and enzyme inhibitory activities differentiate it from other similar compounds .
Properties
IUPAC Name |
3-methyl-1,2-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHIXRPQGPCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179080 | |
Record name | 3-Methylisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-76-9 | |
Record name | 5-Amino-3-methylisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24340-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylisothiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylisothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylisothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylisothiazol-5-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SF7KHS8TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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